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molecular formula C7H6FN3O B8362591 6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

6-Fluoro-1-methyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one

Cat. No. B8362591
M. Wt: 167.14 g/mol
InChI Key: QRCKJNSYCWMXAQ-UHFFFAOYSA-N
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Patent
US09174992B2

Procedure details

5-Fluoro-N3-methylpyridine-2,3-diamine (0.399 g, 2.83 mmol) and 1,1′-carbonyldiimidazole (0.917 g, 5.65 mmol) were mixed in THF (12 mL). The reaction mixture was stirred at 60° C. for 3 h. The reaction mixture was diluted with saturated aqueous sodium bicarbonate and extracted three times with EtOAc. The combined organic layers were washed with saturated aqueous sodium chloride, dried over magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude brown solid was triturated with DCM and filtered to yield the title compound (0.304 g, 1.819 mmol, 64.3% yield) as a gray solid. M+1: 168.1.
Quantity
0.399 g
Type
reactant
Reaction Step One
Quantity
0.917 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
64.3%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=C(NC)C(N)=[N:6][CH:7]=1.[C:11]([N:18]1[CH:22]=[CH:21][N:20]=[CH:19]1)(N1C=CN=C1)=O.C1C[O:26]CC1>C(=O)(O)[O-].[Na+]>[F:1][C:2]1[CH:3]=[C:22]2[N:18]([CH3:11])[C:19](=[O:26])[NH:20][C:21]2=[N:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0.399 g
Type
reactant
Smiles
FC=1C=C(C(=NC1)N)NC
Name
Quantity
0.917 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
12 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted three times with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with saturated aqueous sodium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting crude brown solid was triturated with DCM
FILTRATION
Type
FILTRATION
Details
filtered

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
FC=1C=C2C(=NC1)NC(N2C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.819 mmol
AMOUNT: MASS 0.304 g
YIELD: PERCENTYIELD 64.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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